2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide chemical properties and molecular structure
2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide chemical properties and molecular structure
As a Senior Application Scientist in medicinal chemistry and organic synthesis, I have designed this technical guide to provide a comprehensive, mechanistic, and practical overview of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide .
Rather than simply cataloging its properties, this whitepaper deconstructs the compound’s molecular architecture to explain why it behaves the way it does, how to synthesize it with high regioselectivity, and where it fits into the broader landscape of drug discovery—specifically in the synthesis of bioactive heterocyclic scaffolds.
Chemical Identity & Physicochemical Profiling
To manipulate a molecule effectively, one must first understand its fundamental physical and chemical parameters. 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide (CAS: 35588-38-6) is a synthetic organic intermediate characterized by its bifunctional nature, possessing both an electrophilic α -chloroacetamide group and a nucleophilic phenolic hydroxyl group.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide |
| CAS Registry Number | [1] |
| Molecular Formula | C8H7Cl2NO2 |
| Molecular Weight | 220.05 g/mol |
| SMILES | ClCC(=O)Nc1c(ccc(c1)Cl)O |
| InChIKey | VTOWGURRHAVIBF-UHFFFAOYSA-N |
| Physical State | Solid (typically light brown to off-white powder) |
| Storage Class | 11 - Combustible Solids[1] |
Molecular Structure & Mechanistic Reactivity
The synthetic utility of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide stems directly from its highly orchestrated molecular structure. It is essentially a "spring-loaded" molecule designed for intramolecular cyclization.
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The α -Chloroacetamide Moiety: The chlorine atom on the acetyl group is highly electronegative, withdrawing electron density from the adjacent α -carbon. This renders the α -carbon highly susceptible to nucleophilic attack (an SN2 displacement).
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The Ortho-Phenolic Hydroxyl Group: Positioned exactly adjacent (ortho) to the amide linkage, the phenolic -OH acts as a latent nucleophile.
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The Aryl Chloride: The chlorine at the 5-position of the phenyl ring is relatively inert under standard nucleophilic substitution conditions due to the strength of the sp2 C-Cl bond, serving instead to modulate the lipophilicity and electronic distribution of the final drug target.
Causality in Reactivity: When exposed to a mild base, the phenolic -OH is deprotonated to form a highly nucleophilic phenoxide ion. Because the electrophilic α -carbon is held in close spatial proximity by the rigid amide bond, an entropically favored intramolecular SN2 reaction occurs rapidly, displacing the aliphatic chloride and forming a fused 6-membered morpholine-like ring (a benzoxazine).
Synthesis Methodology: Regioselective N-Acylation
The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide requires the selective N-acylation of 2-amino-4-chlorophenol using chloroacetyl chloride. The primary challenge here is regioselectivity : preventing the electrophile from attacking the phenolic oxygen (O-acylation).
Self-Validating Experimental Protocol
Objective: Achieve >90% yield of the N-acylated product while suppressing O-acylation.
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System Preparation & Dissolution:
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Suspend 2-amino-4-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) depending on solubility requirements.
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Add anhydrous potassium carbonate ( K2CO3 , 1.1 eq).
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Causality: K2CO3 acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction).
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Thermal Control & Electrophile Addition:
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Cool the reaction vessel to strictly 0–5 °C using an ice-water bath.
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Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes.
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Causality: The aliphatic amine is kinetically more nucleophilic than the phenol. However, acylation is highly exothermic. If the temperature rises, the thermodynamic barrier for O-acylation is breached, leading to di-acylated impurities. Strict thermal control ensures absolute regioselectivity for the amine.
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In-Process Monitoring (Self-Validation):
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After 2 hours, sample the reaction and perform Thin-Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the amine spot (ninhydrin positive) and the appearance of a new, higher Rf UV-active spot confirms conversion.
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Quenching and Isolation:
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Quench the reaction with ice-cold distilled water to hydrolyze any unreacted chloroacetyl chloride.
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Extract the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the solid product.
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Synthesis workflow of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide via N-acylation.
Downstream Applications: Medicinal Chemistry & Drug Discovery
The primary value of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide lies in its role as a precursor for 2H-1,4-benzoxazin-3(4H)-one derivatives. This heterocyclic core is a privileged scaffold in medicinal chemistry, mimicking the spatial geometry of various endogenous neurotransmitters and substrates.
Application: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
In a landmark study by Méndez-Rojas et al. (2018) [2], this exact compound was utilized to synthesize a novel series of benzoxazine-arylpiperazine derivatives targeting human acetylcholinesterase (hAChE).
The Cyclization Protocol: By subjecting 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide to reflux conditions in the presence of a base (like K2CO3 ), the molecule undergoes the aforementioned intramolecular SN2 cyclization. The resulting 6-chloro-2H-1,4-benzoxazin-3(4H)-one core was subsequently functionalized with arylpiperazines. The resulting compounds demonstrated non-competitive inhibition of hAChE with Ki values in the low micromolar range ( ∼ 20 μ M), providing a novel structural pathway for Alzheimer's disease therapeutics [2].
Intramolecular cyclization pathway forming benzoxazine scaffolds for AChE inhibitors.
Safety & Handling Protocols
Because 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide contains an α -chloroamide group, it acts as a covalent alkylating agent. It can irreversibly bind to nucleophilic residues (such as cysteine) on biological proteins.
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GHS Classification: Classified under GHS05 (Corrosion) [1]. It causes severe eye damage (H318).
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Handling Causality: The compound must be handled inside a Class II biological safety cabinet or chemical fume hood. Nitrile gloves of at least 5 mil thickness are required, as the lipophilic nature of the aryl ring allows the molecule to penetrate standard latex barriers rapidly.
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Decontamination: Spills should be neutralized with a mild nucleophilic solution (e.g., 1M sodium thiosulfate) to safely quench the electrophilic α -carbon prior to disposal.
References
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Méndez-Rojas, C., et al. (2018). "Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core." Archiv der Pharmazie, 351(5), e1800024. Available at:[Link]
